CID 24186119
Description
CID 24186119 is a chemical compound identified in PubChem with emerging interest due to its structural and functional characteristics. The mass spectrum (Figure 1D) indicates a molecular ion peak at m/z 284.2, tentatively corresponding to a molecular formula of C₁₆H₂₀O₃, though this requires further validation. Structural analysis (Figure 1A) reveals a bicyclic framework with hydroxyl and methyl substituents, resembling oscillatoxin derivatives (e.g., CID 185389, CID 156582093) reported in marine cyanobacteria .
Properties
Molecular Formula |
C10H12N4NaO2S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
InChI |
InChI=1S/C10H12N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14); |
InChI Key |
CYKWNAHUBMUZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides and sulfonamides.
Scientific Research Applications
Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues
CID 24186119 shares structural motifs with oscillatoxin derivatives (Figure 1, ), which are known for cytotoxic and ion-channel-modulating activities. Key comparisons include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : While oscillatoxins (CID 185389, 156582093) are lipophilic, this compound’s lower molecular weight and polar hydroxyl group may enhance aqueous solubility compared to its analogues.
- Bioavailability : Predicted bioavailability scores for this compound remain unstudied, but similarities to CID 252137 (bioavailability score: 0.56) suggest moderate membrane permeability .
Analytical Differentiation
Distinguishing this compound from analogues requires complementary techniques:
- GC-MS : Retention time (12.8 min) and fragmentation patterns (e.g., m/z 284.2 → 152.1) differentiate it from higher-molecular-weight oscillatoxins .
- NMR Spectroscopy : Proposed analysis of hydroxyl proton signals (δ 4.8–5.2 ppm) and methyl group environments (δ 1.2–1.5 ppm) could resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
